Furo[2,3-c]pyridin-7-amine
Overview
Description
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates and N-Oxides : Research by Bencková and Krutošíková (1999) highlighted the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates through direct N-amination of furo[3,2-c]pyridines. This work explored the chemical reactivity of these compounds, leading to various derivatives through 1,3-dipolar cycloaddition reactions and further transformations. These synthetic pathways enrich the toolbox available for chemists working with furo[3,2-c]pyridine derivatives, demonstrating their versatility in organic synthesis (Bencková & Krutošíková, 1999).
Toolbox for Regioselective Lithiations : Chartoire, Comoy, and Fort (2010) described a procedure for the regioselective lithiation of furo[2,3-c]pyridine, enabling the synthesis of polysubstituted derivatives. This research provides a valuable strategy for the functionalization of furo[2,3-c]pyridine, expanding its utility in synthetic chemistry (Chartoire, Comoy, & Fort, 2010).
Material Science Applications
- Molecular Design and Investigation of Conjugated Polymers : Ou et al. (2011) explored the structures and electronic properties of furo[3,4-b]pyridine-based conjugated oligomers and polymers. Their work, using density functional theory, suggests that these materials are promising candidates for n-doping conductive materials, highlighting the potential of furo[2,3-c]pyridin-7-amine derivatives in the development of advanced materials with low energy gaps (Ou et al., 2011).
Biological Activity and Drug Design
Anticancer Activity of Furo[2,3-b]pyridine Derivatives : Kumar et al. (2018) synthesized novel furo[2,3-b]pyridine-2-carboxamide derivatives and evaluated their anticancer activity against several human cancer cell lines. Their findings indicate significant anticancer activity for certain compounds, underscoring the therapeutic potential of this compound derivatives in oncology (Kumar et al., 2018).
Synthesis and Evaluation of Pyrido[2',3'4,5]furo[3,2-d]pyrimidin-4-amines
: Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, evaluating their inhibitory activity against a panel of Ser/Thr kinases. This research showcases the potential of this compound derivatives as kinase inhibitors, offering insights for the development of targeted cancer therapies (Deau et al., 2013).
Safety and Hazards
properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1140240-20-5 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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